N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or its derivatives.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal with an appropriate amine.
Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and imidazole intermediates using suitable coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic media).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound may exhibit similar activities.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-bromophenyl)methyl]imidazol-2-yl]sulfanylacetamide
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Uniqueness
The uniqueness of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the ethylsulfanyl group, fluorophenyl moiety, and imidazole ring may confer unique chemical and biological properties, distinguishing it from similar compounds.
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound that incorporates both thiadiazole and imidazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
1. Structural Overview
The compound features a thiadiazole ring and an imidazole ring , which contribute to its biological activity. The presence of sulfur in the thiadiazole structure is significant as it enhances the compound's ability to penetrate microbial cell walls, making it a promising candidate for antimicrobial applications.
2. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit potent antimicrobial properties. For instance:
- In vitro studies have shown that compounds similar to this compound demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.03 µg/mL , indicating strong efficacy .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.03 |
Bacillus subtilis | 0.03 |
Escherichia coli | 0.5 |
3. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied:
- The compound has shown cytotoxic activity against various cancer cell lines, with IC50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel .
- Specific studies have highlighted its effectiveness against human cervical carcinoma (HeLa) and lung carcinoma (A549) cells, demonstrating significant antiproliferative effects .
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of several thiadiazole derivatives:
- Compounds were screened across multiple concentrations (0.125 to 16 µM), revealing promising candidates with notable growth inhibition in pancreatic cancer cell lines .
Cell Line | IC50 (µM) |
---|---|
HeLa | 1.5 |
A549 | 4.04 |
SUIT-2 | 3.0 |
The mechanisms underlying the biological activities of these compounds involve various pathways:
- Antibacterial Mechanism : The sulfur-containing structure allows for effective disruption of microbial cell wall integrity.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and by inhibiting key signaling proteins involved in cell proliferation .
5. Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, thiadiazole derivatives have been reported to possess:
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS3/c1-2-24-16-21-20-14(26-16)19-13(23)10-25-15-18-7-8-22(15)9-11-3-5-12(17)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSESCWVOCKYGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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